

Application Notes and Protocols for Organocatalytic Routes to Optically Active Gamma-Butyrolactones

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Compound of Interest

Compound Name: (R)-4-Hydroxydihydrofuran-2(3H)-one

Cat. No.: B1588278

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of optically active gamma-butyrolactones, a crucial structural motif in numerous natural products and pharmaceuticals. The focus is on modern organocatalytic methods, which offer significant advantages in terms of sustainability, operational simplicity, and stereocontrol.

Introduction

Optically active γ -butyrolactones are prevalent scaffolds in a vast array of biologically active compounds, including anti-inflammatory agents, anti-cancer drugs, and antibiotics. Their synthesis in an enantiomerically pure form is of paramount importance in drug discovery and development. Organocatalysis has emerged as a powerful tool to achieve this, providing metal-free alternatives with high levels of stereoselectivity. This document outlines key organocatalytic strategies, including Michael additions, aldol reactions, and cascade sequences, complete with detailed experimental protocols and comparative data.

Asymmetric Michael Addition Reactions

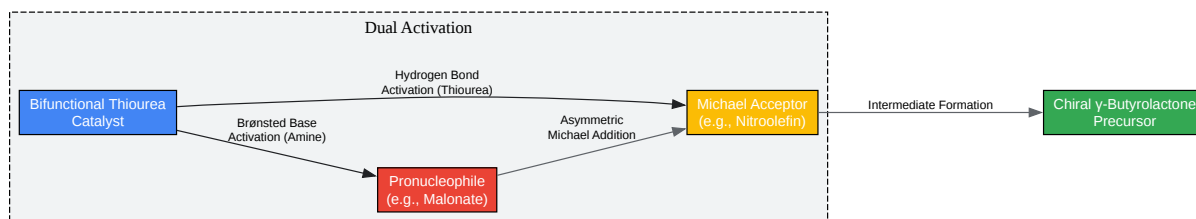
The conjugate addition of nucleophiles to α,β -unsaturated carbonyl compounds, or Michael addition, is a cornerstone of carbon-carbon bond formation. Organocatalysis has enabled

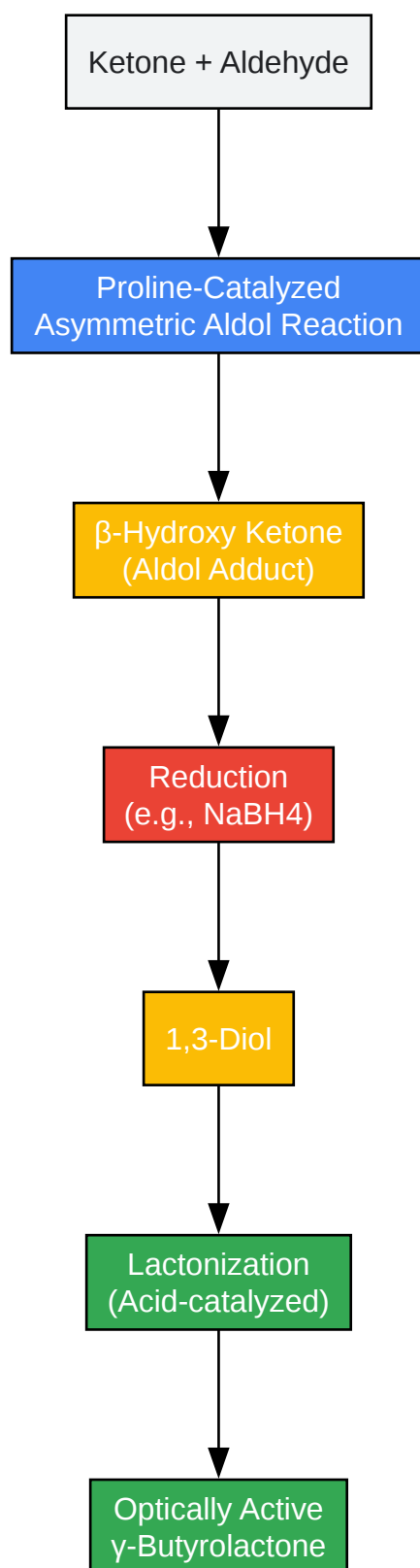
highly enantioselective versions of this reaction for the synthesis of chiral γ -butyrolactones.

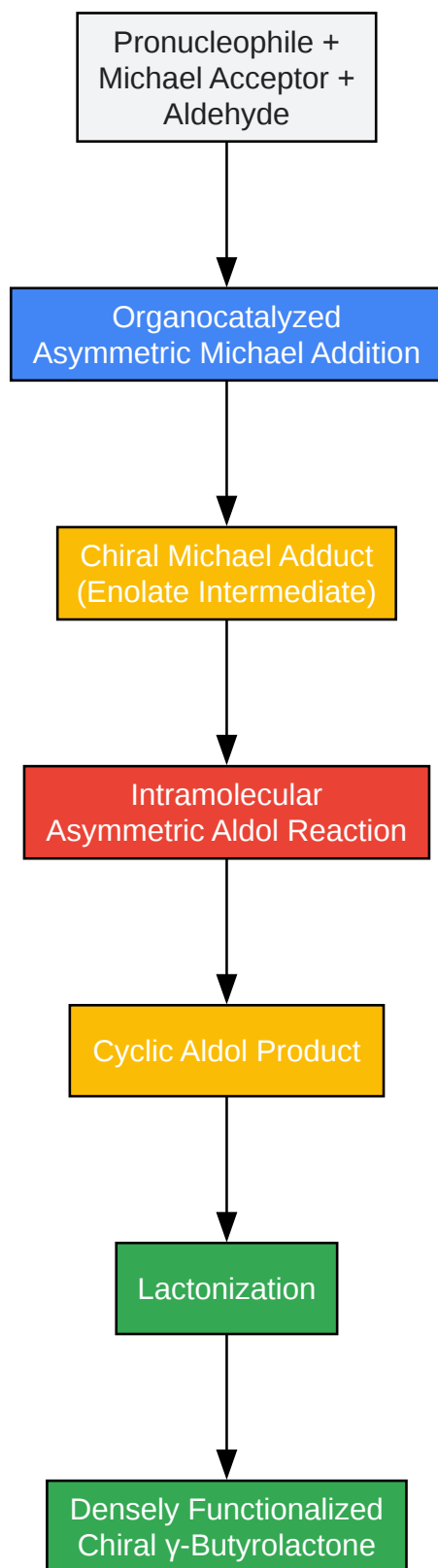
Cinchona Alkaloid-Derived Thiourea Catalysis

Bifunctional cinchona alkaloid-derived thiourea catalysts have proven to be highly effective in promoting the asymmetric Michael addition of pronucleophiles to various acceptors, leading to the formation of chiral γ -butyrolactones. These catalysts operate through a dual activation mechanism, where the thiourea moiety activates the electrophile via hydrogen bonding, and the tertiary amine of the cinchona alkaloid acts as a Brønsted base to activate the nucleophile.

Logical Relationship of Bifunctional Thiourea Catalysis







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